

A Comparative Spectroscopic Guide to 4-Bromo-2-methoxyaniline and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methoxyaniline

Cat. No.: B048862

[Get Quote](#)

This guide provides a detailed spectroscopic comparison of **4-Bromo-2-methoxyaniline** and its derivatives, tailored for researchers, scientists, and professionals in drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offers a comprehensive resource for the characterization and differentiation of these compounds.

Introduction

4-Bromo-2-methoxyaniline is a key intermediate in the synthesis of various biologically active molecules. Its derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This guide presents a comparative analysis of the spectroscopic properties of **4-Bromo-2-methoxyaniline**, its methylated and acetylated derivatives, providing the foundational data necessary for their unambiguous identification and for understanding their structural nuances.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Bromo-2-methoxyaniline** and its derivatives. The data for the N-acetyl and N-methyl derivatives are included for comparative purposes, highlighting the spectral shifts upon functional group modification at the amine.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Methoxy Protons (-OCH ₃)	Amine/Amine Proton (-NH/-NH ₂)	Methyl Protons (-CH ₃)	Acetyl Protons (-COCH ₃)
4-Bromo-2-methoxyaniline	6.83 (d, 1H), 6.75 (dd, 1H), 6.68 (d, 1H)	3.85 (s, 3H)	4.09 (s, 2H)	-	-
4-Bromo-2-methylaniline	7.15 (d, 1H), 6.95 (dd, 1H), 6.60 (d, 1H)	-	3.65 (s, 2H)	2.15 (s, 3H)	-
N-acetyl-4-bromo-2-methoxyaniline	~8.1 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H)	~3.9 (s, 3H)	~8.5 (s, 1H)	-	~2.2 (s, 3H)
N-methyl-4-bromo-2-methoxyaniline	~6.8 (m, 3H)	~3.8 (s, 3H)	~4.5 (s, 1H)	~2.8 (s, 3H)	-

Note: Chemical shifts for N-acetyl and N-methyl derivatives are estimated based on typical acylation and alkylation effects on aniline derivatives and may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Com poun d	C-1 (C- NH ₂)	C-2 (C- OCH ₃)	C-3	C-4 (C- Br)	C-5	C-6	Meth oxy Carb on	Meth yl Carb on	Acet yl Carb onyl	Acet yl Meth
4- Brom o-2- meth oxyan iline										
	-145. 8	~147. 2	~112. 0	-112. 5	-124. 0	~115. 8	~55.6	-	-	-
4- Brom o-2- methy lanilin e										
	143.8	122.9	132.5	110.1	129.8	115.6	-	17.2	-	-
N- acetyl -4- brom o-2- meth oxyan iline										
	-138. 0	~148. 5	~113. 0	-115. 0	-125. 0	~120. 0	~56.0	-	~168. 0	~24.0
N- methy l-4- brom o-2- meth oxyan iline										
	~147. 0	~148. 0	~111. 5	~111. 0	~122. 0	~110. 0	~55.5	~30.5	-	-

Note: Chemical shifts for **4-Bromo-2-methoxyaniline** and its N-substituted derivatives are estimated based on data from analogous compounds and substituent effects.

Table 3: IR Spectroscopic Data (Key Absorptions in cm^{-1})

Compound	N-H Stretching ng	C-H (Aromatic ic) Stretching ng	C-H (Aliphatic c) Stretching ng	C=O Stretching ng	C-O (Aryl Ether) Stretching ng	C-N Stretching ng	C-Br Stretching ng
4-Bromo- 2-methoxy aniline	3430, 3350	3050	2950, 2835	-	1220, 1030	1320	650
4-Bromo- 2-methylaniline	3420, 3340	3040	2920, 2850	-	-	1310	660
N-acetyl- 4-bromo- 2-methoxy aniline	3280	3060	2960, 2840	1665	1225, 1035	1300	655
N-methyl-4- bromo-2- methoxy aniline	3400	3055	2940, 2830	-	1222, 1032	1315	652

Table 4: UV-Vis and Mass Spectrometric Data

Compound	λ_{max} (nm) in Ethanol	Molecular Ion $[\text{M}]^+$ (m/z)	Key Fragmentation Peaks (m/z)
4-Bromo-2-methoxyaniline	~290, ~240	201/203	186/188, 158/160, 107
4-Bromo-2-methylaniline	~295, ~245	185/187	170/172, 106
N-acetyl-4-bromo-2-methoxyaniline	~285, ~250	243/245	201/203, 186/188, 158/160
N-methyl-4-bromo-2-methoxyaniline	~292, ~242	215/217	200/202, 186/188, 121

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
- Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- ^1H NMR Parameters: A standard proton pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were typically co-added.
- ^{13}C NMR Parameters: A proton-decoupled carbon pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were typically co-added.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
- Parameters: Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

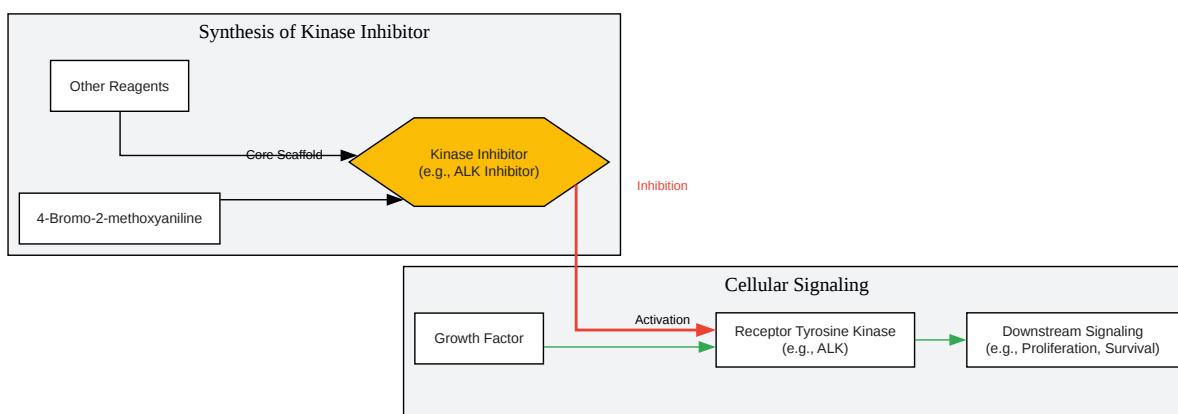
- Instrumentation: An Agilent 7890B GC system coupled to a 5977A mass selective detector or equivalent.
- Column: A HP-5ms capillary column (30 m x 0.25 mm, 0.25 μm film thickness).
- GC Conditions: The injector temperature was set to 250°C. The oven temperature was programmed to start at 100°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C and the quadrupole temperature was 150°C. Data was acquired in full scan mode over a mass range of 40-500 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.
- Sample Preparation: A stock solution of the compound was prepared in absolute ethanol. Serial dilutions were made to obtain concentrations suitable for absorbance measurements (typically in the range of 10^{-4} to 10^{-5} M).
- Parameters: The UV-Vis spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Absolute ethanol was used as the blank. The wavelengths of maximum absorbance (λ_{max}) were determined from the resulting spectrum.

Signaling Pathway and Experimental Workflow Visualization

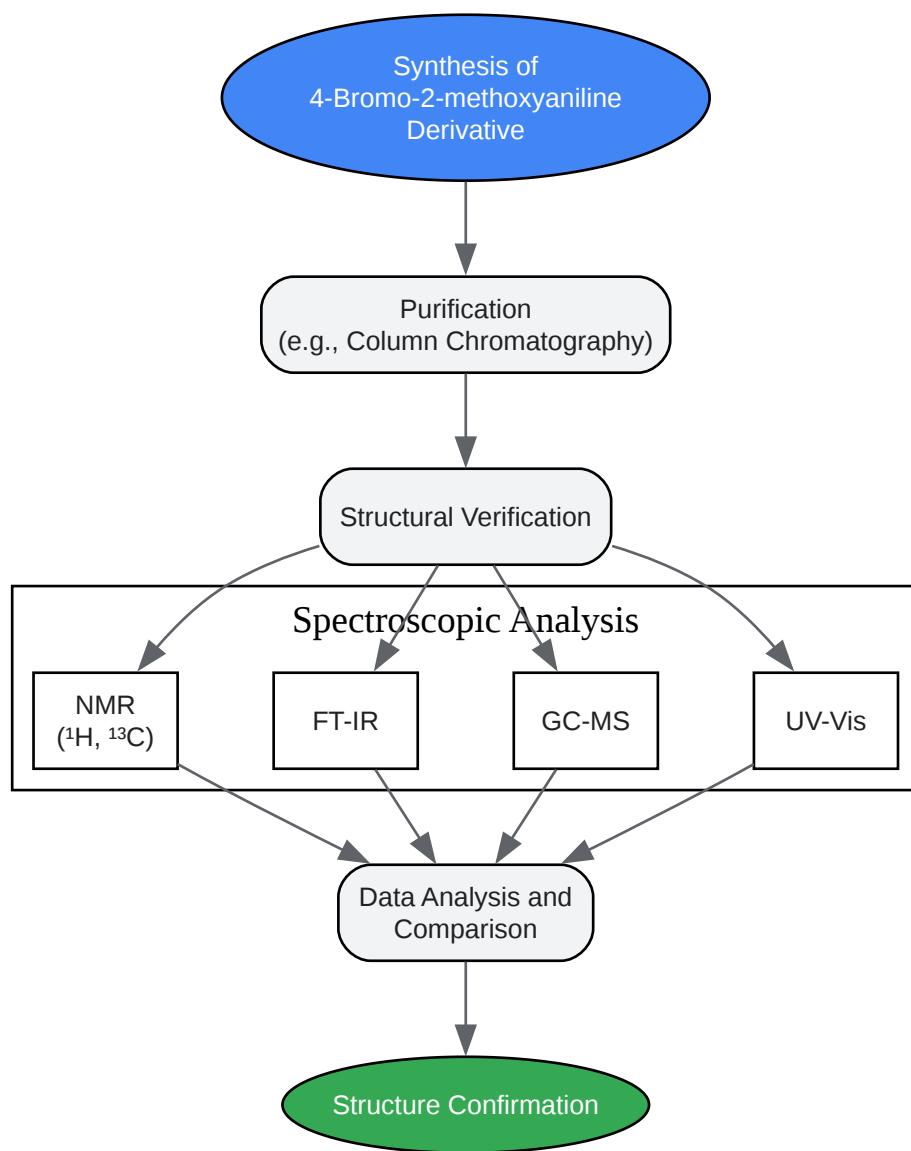
Derivatives of **4-Bromo-2-methoxyaniline** have been utilized as key building blocks in the synthesis of potent enzyme inhibitors, particularly targeting protein kinases which are crucial in cellular signaling pathways. For instance, it is a reagent in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, which are important in cancer therapy.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Role of **4-Bromo-2-methoxyaniline** in Kinase Inhibition.

The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a newly synthesized derivative of **4-Bromo-2-methoxyaniline**.



[Click to download full resolution via product page](#)

Caption: Spectroscopic Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Bromo-2-methoxyaniline and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048862#spectroscopic-comparison-of-4-bromo-2-methoxyaniline-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com